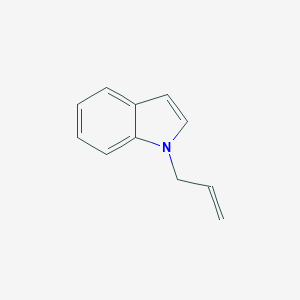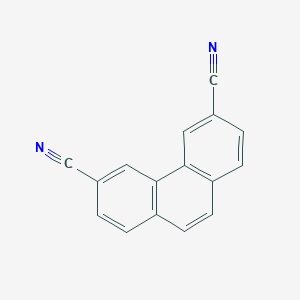
3,6-Phenanthrenedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Phenanthrenedicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a polycyclic aromatic compound that contains two cyano groups (-CN) attached to the phenanthrene ring system. This compound has been synthesized using various methods and has shown promising results in several scientific studies.
Mécanisme D'action
The mechanism of action of 3,6-Phenanthrenedicarbonitrile is not well understood. However, it has been suggested that this compound may act as an electron acceptor due to the presence of the cyano groups. This property makes it a potential candidate for use in organic electronics.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3,6-Phenanthrenedicarbonitrile. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,6-Phenanthrenedicarbonitrile in lab experiments is its high purity and stability. This compound is easily synthesized and can be purified using standard techniques. However, one of the limitations is its low solubility in common solvents, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the use of 3,6-Phenanthrenedicarbonitrile in scientific research. One direction is the development of new organic semiconductors based on this compound for use in organic electronics. Another direction is the exploration of its potential as a catalyst in organic reactions. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 3,6-Phenanthrenedicarbonitrile is a unique chemical compound that has shown potential applications in various scientific research fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in scientific research.
Méthodes De Synthèse
The synthesis of 3,6-Phenanthrenedicarbonitrile has been achieved through several methods. One of the most common methods is the reaction between 9-bromo-phenanthrene and potassium cyanide in the presence of copper(I) iodide. Another method involves the reaction of 9-bromo-phenanthrene with sodium cyanide in the presence of copper(I) iodide and N,N-dimethylformamide. These methods have yielded high yields of 3,6-Phenanthrenedicarbonitrile and have been used in various scientific studies.
Applications De Recherche Scientifique
3,6-Phenanthrenedicarbonitrile has shown potential applications in various scientific research fields. One of the most significant applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which have shown potential in the development of organic electronic devices such as organic solar cells and organic light-emitting diodes.
Propriétés
Numéro CAS |
18930-78-4 |
|---|---|
Nom du produit |
3,6-Phenanthrenedicarbonitrile |
Formule moléculaire |
C16H8N2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
phenanthrene-3,6-dicarbonitrile |
InChI |
InChI=1S/C16H8N2/c17-9-11-1-3-13-5-6-14-4-2-12(10-18)8-16(14)15(13)7-11/h1-8H |
Clé InChI |
WVGPDBFDFCNBLH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)C#N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)C#N |
Synonymes |
3,6-Phenanthrenedicarbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



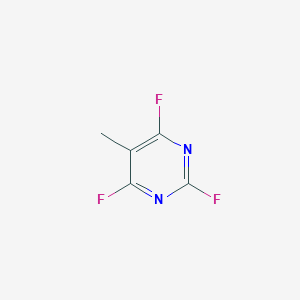
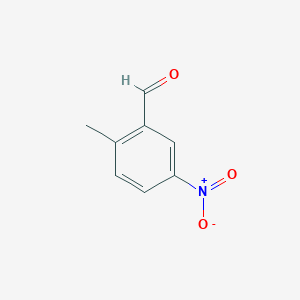
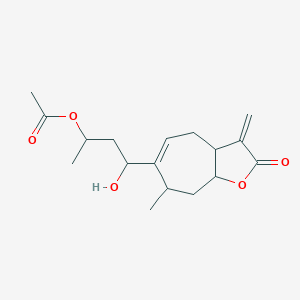

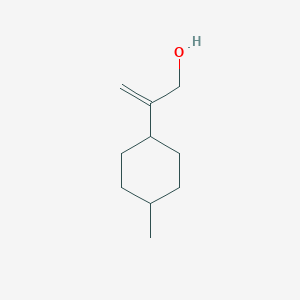
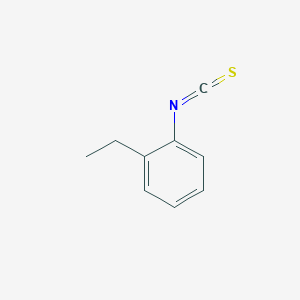

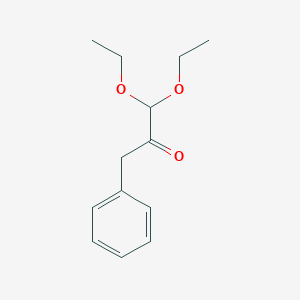
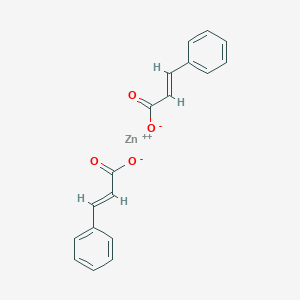
![Pyridine, 3-[5-[4-[(3-methyl-2-butenyl)oxy]phenyl]-2-oxazolyl]-](/img/structure/B103697.png)
![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)
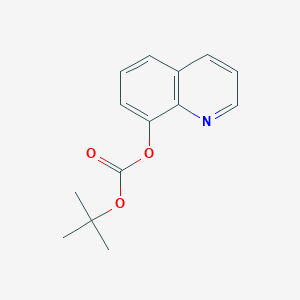
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
